molecular formula C10H8F3NO B1402033 3-Fluoro-2-(3,3-difluoroazetidin-1-yl)benzaldehyde CAS No. 1779119-77-5

3-Fluoro-2-(3,3-difluoroazetidin-1-yl)benzaldehyde

Cat. No.: B1402033
CAS No.: 1779119-77-5
M. Wt: 215.17 g/mol
InChI Key: NESHJFLTXIPIOK-UHFFFAOYSA-N
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Description

3-Fluoro-2-(3,3-difluoroazetidin-1-yl)benzaldehyde is a fluorinated benzaldehyde derivative featuring a 3,3-difluoroazetidine substituent at the ortho position of the benzaldehyde core. The azetidine ring, a four-membered nitrogen-containing heterocycle, introduces steric constraints and electronic effects due to its small ring size and fluorine substitution. This compound is of interest in medicinal and agrochemical research, where fluorinated aromatic aldehydes are often employed as intermediates for synthesizing bioactive molecules .

Properties

IUPAC Name

2-(3,3-difluoroazetidin-1-yl)-3-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3NO/c11-8-3-1-2-7(4-15)9(8)14-5-10(12,13)6-14/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NESHJFLTXIPIOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=C(C=CC=C2F)C=O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3-fluorobenzaldehyde with 3,3-difluoroazetidine under specific conditions to achieve the desired product . The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-(3,3-difluoroazetidin-1-yl)benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

3-Fluoro-2-(3,3-difluoroazetidin-1-yl)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluoro-2-(3,3-difluoroazetidin-1-yl)benzaldehyde involves its interaction with specific molecular targets. The fluoro groups and azetidine ring can interact with enzymes and receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Substituent(s) Molecular Formula Molecular Weight Key Features Reference
3-Fluoro-2-(3,3-difluoroazetidin-1-yl)benzaldehyde 3,3-Difluoroazetidine C₁₁H₁₀F₃NO 233.20* Compact azetidine ring; high electronegativity
3-Fluoro-2-(N-morpholino)-benzaldehyde Morpholino (six-membered ring) C₁₁H₁₂FNO₂ 209.22 Larger ring with oxygen; improved solubility
3-Fluoro-2-(trifluoromethyl)benzaldehyde Trifluoromethyl (-CF₃) C₈H₄F₄O 192.11 Strong electron-withdrawing group; lipophilic
3-Fluoro-2-methoxybenzaldehyde Methoxy (-OCH₃) C₈H₇FO₂ 154.14 Electron-donating group; polar
3-Fluoro-2-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde 3-Hydroxy-3-methylazetidine C₁₁H₁₂FNO₂ 209.22 Hydrogen-bonding capability; chiral center

Key Insights:

Substituent Effects on Reactivity: The 3,3-difluoroazetidine group in the target compound introduces significant steric hindrance and electronegativity, which may reduce nucleophilic attack at the aldehyde group compared to morpholino or methoxy analogs . The trifluoromethyl (-CF₃) group in 3-Fluoro-2-(trifluoromethyl)benzaldehyde enhances electrophilicity, making it more reactive in condensation reactions .

Biological and Industrial Relevance: Morpholino derivatives (e.g., 3-Fluoro-2-(N-morpholino)-benzaldehyde) are widely used in pharmaceuticals due to their balanced solubility and stability, acting as intermediates for kinase inhibitors . Hydroxyazetidine analogs (e.g., 3-Fluoro-2-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde) may exhibit hydrogen-bonding interactions, enhancing binding affinity in enzyme inhibitors . Methoxy-substituted aldehydes are common in agrochemicals, where their polarity facilitates systemic distribution in plants .

Synthetic Utility: The difluoroazetidine moiety in the target compound could improve metabolic stability in drug candidates compared to non-fluorinated azetidines . Trifluoromethyl-substituted benzaldehydes are pivotal in synthesizing fluorinated polymers and liquid crystals due to their thermal stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Fluoro-2-(3,3-difluoroazetidin-1-yl)benzaldehyde
Reactant of Route 2
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3-Fluoro-2-(3,3-difluoroazetidin-1-yl)benzaldehyde

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